molecular formula C11H16N4O2 B1492486 Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate CAS No. 2098010-12-7

Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B1492486
CAS No.: 2098010-12-7
M. Wt: 236.27 g/mol
InChI Key: QLWBDUYCTYSQLU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl ester group at the 5-position and a 3-aminopyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Aminopyrrolidinyl Group: The 3-aminopyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.

    Esterification: The ethyl ester group is introduced through esterification reactions, typically involving the reaction of the carboxylic acid derivative of the pyrimidine with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace halogen atoms or other leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-2-17-10(16)8-5-13-11(14-6-8)15-4-3-9(12)7-15/h5-6,9H,2-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWBDUYCTYSQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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